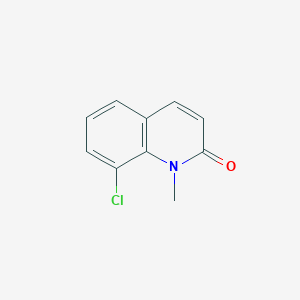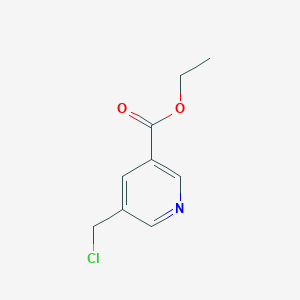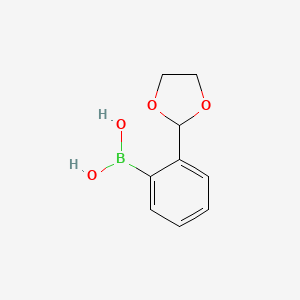
8-chloro-1-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-1-methylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 1st position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-methylquinolin-2(1H)-one can be achieved through several methods:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this compound, the starting materials could be 8-chloroaniline and acetaldehyde.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The reaction conditions need to be carefully controlled to avoid over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and reaction conditions are fine-tuned to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
8-chloro-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group at the 1st position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution Reactions: Products include 8-amino-1-methylquinolin-2(1H)-one and 8-thio-1-methylquinolin-2(1H)-one.
Oxidation Reactions: Products include 1-methylquinolin-2(1H)-one-8-carboxylic acid.
Reduction Reactions: Products include 1-methyl-1,2-dihydroquinolin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
8-chloro-1-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes and receptors.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 8-chloro-1-methylquinolin-2(1H)-one depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Electronic Applications: In OLEDs, it functions as an electron transport material, facilitating the movement of electrons within the device.
Vergleich Mit ähnlichen Verbindungen
8-chloro-1-methylquinolin-2(1H)-one can be compared with other quinoline derivatives:
8-chloroquinoline: Lacks the methyl group at the 1st position, which may affect its reactivity and applications.
1-methylquinolin-2(1H)-one: Lacks the chlorine atom at the 8th position, which may influence its electronic properties and biological activity.
8-bromo-1-methylquinolin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H8ClNO |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
8-chloro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3 |
InChI-Schlüssel |
XUNDQZVUORIFKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC2=C1C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)




![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)

![5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902249.png)
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)

